molecular formula C12H10N2O2S B1256889 (S)-dihydrocamalexic acid

(S)-dihydrocamalexic acid

Cat. No. B1256889
M. Wt: 246.29 g/mol
InChI Key: GTTVJFCVXYCPHB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-dihydrocamalexic acid is a dihydrocamalexic acid. It is a conjugate acid of a (S)-dihydrocamalexate. It is an enantiomer of a (R)-dihydrocamalexic acid.

Scientific Research Applications

Role in Camalexin Biosynthesis

(S)-dihydrocamalexic acid plays a critical role in the biosynthesis of camalexin, the primary phytoalexin in Arabidopsis. Research by Schuhegger et al. (2006) found that this compound acts as an intermediate in camalexin biosynthesis. The enzyme CYP71B15 converts (S)-dihydrocamalexic acid to camalexin, highlighting its importance in the defense mechanisms of Arabidopsis against pathogens (Schuhegger et al., 2006).

Correction to Stereochemical Nomenclature

A subsequent correction was issued regarding the stereochemical nomenclature of dihydrocamalexic acid enantiomers, clarifying the correct listing for the acid prepared from natural L-cysteine as (4R)-dihydrocamalexic acid, and the acid from D-cysteine as (4S)-dihydrocamalexic acid. This correction is essential for accurate scientific communication and research involving these compounds (Plant Physiology, 2007).

Involvement in Arabidopsis Defense Mechanisms

Further research on Arabidopsis' defense mechanisms against pathogens like Pseudomonas syringae and Alternaria brassicicola revealed that plants with mutations in the gene encoding for CYP71A13, an enzyme involved in the same biosynthetic pathway as CYP71B15, produce significantly less camalexin. This finding underscores the importance of (S)-dihydrocamalexic acid and its conversion to camalexin in plant defense (Nafisi et al., 2007).

properties

Product Name

(S)-dihydrocamalexic acid

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

(4S)-2-(1H-indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H10N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10,13H,6H2,(H,15,16)/t10-/m1/s1

InChI Key

GTTVJFCVXYCPHB-SNVBAGLBSA-N

Isomeric SMILES

C1[C@@H](N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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